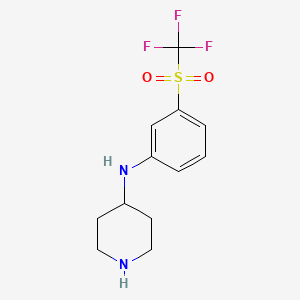

n-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline

Vue d'ensemble

Description

N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline (4-PTS) is an organic compound that is widely used in the laboratory for its wide range of applications. It is a versatile compound that can be used in a variety of synthetic processes, as well as in the study of biological and physiological processes.

Mécanisme D'action

Target of Action

The compound N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline is primarily targeted towards the RNA demethylase enzyme FTO . This enzyme plays a crucial role in regulating gene expression and is involved in various biological processes.

Mode of Action

The compound interacts with its target, the FTO enzyme, by inhibiting its demethylase activity . This results in an increase in the methylation levels of the FTO’s downstream target genes, thereby affecting their expression.

Biochemical Pathways

The inhibition of FTO’s demethylase activity affects the gene expression of various biochemical pathways. One of the key pathways influenced is the glycolytic pathway . The compound reduces the expression of genes involved in glycolysis, thereby decreasing the glycolytic activity in tumor cells .

Pharmacokinetics

Its solubility in various organic solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of FTO’s activity by this compound leads to a decrease in glycolytic activity in tumor cells . This results in an enhanced immune response against the tumor cells, thereby inhibiting tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and light exposure . Therefore, it should be stored in a cool, dark place to maintain its effectiveness .

Analyse Biochimique

Biochemical Properties

N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ opioid receptor, where it acts as an agonist . This interaction is crucial for its analgesic properties. Additionally, it may interact with other receptors and enzymes, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors and pathways involved.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the μ opioid receptor, leading to receptor activation and subsequent intracellular signaling events . This activation can result in the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels, ultimately leading to its analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in adaptive changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits analgesic properties without significant adverse effects . At higher doses, it can cause toxic effects, including respiratory depression and other opioid-related side effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired analgesic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and safety, as well as its potential for off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . This localization is important for its interaction with target biomolecules and the subsequent biological effects.

Propriétés

IUPAC Name |

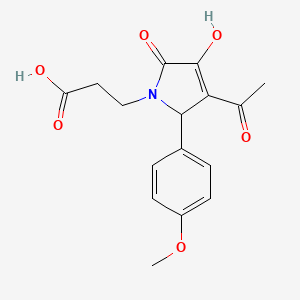

N-[3-(trifluoromethylsulfonyl)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)20(18,19)11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16-17H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHAFYHOWVRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380095 | |

| Record name | N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-88-1 | |

| Record name | N-[3-[(Trifluoromethyl)sulfonyl]phenyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-((trifluoromethyl)sulfonyl)phenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)